molecular formula C16H24N2 B13460938 1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine

1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine

Cat. No.: B13460938
M. Wt: 244.37 g/mol
InChI Key: WISVVOCMQVKZNZ-UHFFFAOYSA-N
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Description

1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine is a chemical compound with a complex structure that includes a benzyl group, a cyclopropyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and cyclopropyl groups. One common method involves the reaction of 4-cyclopropylpiperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzylated piperidine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzylpiperidin-4-yl)methanamine
  • 1-(1-Benzyl-4-piperidinyl)-N-methylmethanamine

Uniqueness

1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature can influence the compound’s stability, binding affinity, and overall biological activity.

Biological Activity

1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is of particular interest for its interactions with various biological targets, including receptors and enzymes, which could lead to novel treatments for several conditions.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2C_{15}H_{20}N_2, and it features a piperidine ring with a benzyl and cyclopropyl group. The structure is significant as it influences the compound's biological activity through its ability to interact with biological macromolecules.

PropertyValue
Molecular FormulaC15H20N2C_{15}H_{20}N_2
Molecular Weight232.34 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Piperidine derivatives are known to modulate the activity of various receptors, including dopamine and serotonin receptors, which are crucial for regulating mood, cognition, and behavior.

This compound may act as an agonist or antagonist depending on the receptor type and cellular context. For instance, studies have shown that similar piperidine compounds can exhibit both stimulant and depressant effects on the CNS by altering neurotransmitter release and receptor sensitivity.

In Vitro Studies

Recent research has focused on the in vitro effects of this compound on various cell lines. In one study, this compound demonstrated significant binding affinity to the dopamine D2 receptor, suggesting potential applications in treating disorders like schizophrenia or Parkinson's disease.

In Vivo Studies

In vivo studies using animal models have indicated that this compound can influence locomotor activity, which is often used as a proxy for assessing dopaminergic activity. Mice treated with this compound exhibited increased activity levels compared to controls, indicating stimulant properties.

Case Studies

Several case studies have explored the pharmacological profiles of piperidine derivatives similar to this compound:

  • Dopaminergic Activity : A study highlighted that compounds with similar structures showed increased dopamine release in striatal neurons, correlating with enhanced motor activity in rodent models .
  • Anxiolytic Effects : Another investigation found that certain piperidine derivatives reduced anxiety-like behaviors in mice, suggesting potential anxiolytic properties for this compound .
  • Neuroprotective Potential : Research indicated that some piperidine compounds could protect against neurodegeneration in models of Alzheimer's disease by inhibiting acetylcholinesterase activity .

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

(1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine

InChI

InChI=1S/C16H24N2/c17-13-16(15-6-7-15)8-10-18(11-9-16)12-14-4-2-1-3-5-14/h1-5,15H,6-13,17H2

InChI Key

WISVVOCMQVKZNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCN(CC2)CC3=CC=CC=C3)CN

Origin of Product

United States

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